VH03-linker

Catalog No.
S546737
CAS No.
2064292-52-8
M.F
C32H50ClN5O8S
M. Wt
700.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VH03-linker

CAS Number

2064292-52-8

Product Name

VH03-linker

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C32H50ClN5O8S

Molecular Weight

700.3 g/mol

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1

InChI Key

MSKHBFIXTCSMKP-DDLJGEAHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Solubility

Soluble in DMSO

Synonyms

VH-03 linker; VH 03 linker; VH03 linker; VH03-linker

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Description

The exact mass of the compound VH03-linker is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VH03-linker is a specialized chemical compound utilized primarily in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a linker that facilitates the attachment of cytotoxic agents to antibodies, enhancing the targeted delivery of therapeutic drugs to cancer cells while minimizing systemic toxicity. The VH03-linker is characterized by its unique chemical structure, which allows for stable conjugation with various payloads and ensures controlled release in the tumor microenvironment.

  • VH03-linker itself doesn't have a direct mechanism of action. Its role is as a building block for PROTACs.
  • PROTACs containing a VH03-linker derived VHL ligand work by hijacking the body's natural protein degradation pathway, the ubiquitin-proteasome system (UPS) [].
    • The PROTAC tethers the target protein to an E3 ligase enzyme via its linker and functional groups [].
    • The E3 ligase then attaches ubiquitin molecules to the target protein, marking it for degradation by the proteasome [].
  • Information on specific safety hazards of VH03-linker is limited due to its precursor nature.
  • However, PROTACs derived from VH03-linker might exhibit toxicity depending on the chosen E3 ligase targeting moiety and the target protein itself [].
  • Further research is needed to assess the safety profile of each individual PROTAC developed using VH0 linkers.
, such as acylation or alkylation, the desired functional groups are introduced.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  • Specific methodologies may vary based on the intended application and desired properties of the linker.

    VH03-linker exhibits significant biological activity due to its role in ADCs. The successful targeting and delivery of cytotoxic drugs via this linker lead to:

    • Enhanced Efficacy: By delivering drugs directly to cancer cells, VH03-linker contributes to higher efficacy compared to conventional chemotherapy.
    • Reduced Side Effects: Targeted delivery minimizes exposure of healthy tissues to cytotoxic agents, thereby reducing systemic side effects associated with cancer treatments.

    VH03-linker finds applications primarily in:

    • Antibody-Drug Conjugates: Used extensively in oncology for targeted therapy.
    • Bioconjugation: Employed in creating complex biomolecules for research and therapeutic purposes.
    • Diagnostic Tools: Potential use in imaging techniques where targeted delivery is crucial.

    Interaction studies involving VH03-linker focus on its behavior in biological systems, including:

    • Binding Affinity: Evaluating how effectively the linker binds to antibodies and payloads.
    • Stability Assessments: Analyzing how stable the linker is under physiological conditions and its degradation products.
    • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and biodistribution of ADCs containing VH03-linker.

    These studies are crucial for understanding the performance and safety profiles of drugs utilizing this linker.

    Several compounds share similarities with VH03-linker, primarily used in bioconjugation and ADC development. Below is a comparison highlighting their uniqueness:

    Compound NameUnique FeaturesCommon Uses
    SMCC (Succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate)Stable maleimide-based linkerAntibody-drug conjugates
    Maleimide LinkersReactive towards thiol groupsBioconjugation
    PEG LinkersPolyethylene glycol-based for increased solubilityDrug delivery systems
    Val-Cit LinkersCleavable linkers that release drugs in lysosomesTargeted cancer therapies

    VH03-linker is unique due to its specific design that optimizes both stability and controlled release mechanisms tailored for ADC applications, distinguishing it from other linkers that may not offer similar levels of efficacy or specificity.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    11

    Hydrogen Bond Donor Count

    5

    Exact Mass

    699.3068624 g/mol

    Monoisotopic Mass

    699.3068624 g/mol

    Heavy Atom Count

    47

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-08-15

    Explore Compound Types